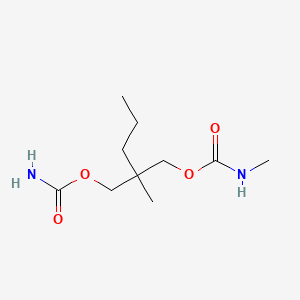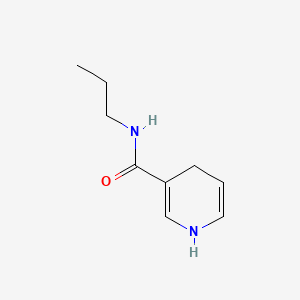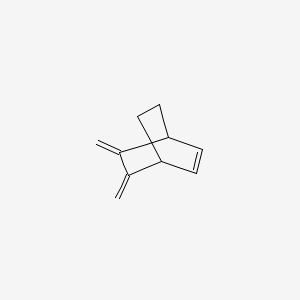
Acridine, 9-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-(4-methylphenyl)- is a derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-(4-methylphenyl)- typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride (POCl3) to afford the 9-chloro-acridine . This intermediate can then undergo further reactions to introduce the 4-methylphenyl group at the 9-position.
Industrial Production Methods: Industrial production of acridine derivatives often involves electrophilic condensation and various catalytic processes. Modern methods include Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, and Rh(III)-catalyzed tandem reactions . These methods allow for the efficient and scalable production of acridine derivatives with various substituents.
Chemical Reactions Analysis
Types of Reactions: Acridine, 9-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: Conversion to acridone derivatives.
Reduction: Formation of acridane derivatives.
Substitution: Nucleophilic substitution at the C9 position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly used.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Acridane derivatives.
Substitution: Various 9-substituted acridine derivatives.
Scientific Research Applications
Acridine, 9-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for fluorescent dyes and optical sensor molecules.
Biology: Acts as a DNA intercalator, making it useful in studying DNA-related processes.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.
Mechanism of Action
The primary mechanism of action of acridine, 9-(4-methylphenyl)- involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase and telomerase . This mechanism is crucial for its anticancer and antimicrobial properties.
Comparison with Similar Compounds
Acridine: The parent compound with similar biological activities.
Acridone: The oxidized form of acridine with a carbonyl group at position 9.
Acridane: The reduced form of acridine, though less stable and rarely used.
Uniqueness: Acridine, 9-(4-methylphenyl)- stands out due to its specific substitution at the 9-position, which enhances its stability and fluorescence properties compared to unsubstituted acridine derivatives . This makes it particularly valuable in applications requiring stable and highly fluorescent compounds.
Properties
CAS No. |
36388-29-1 |
|---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
9-(4-methylphenyl)acridine |
InChI |
InChI=1S/C20H15N/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI Key |
KORJZGKNZUDLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)










